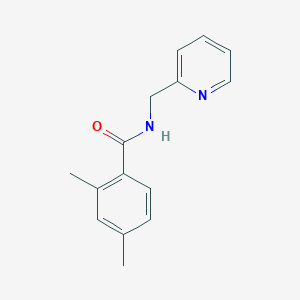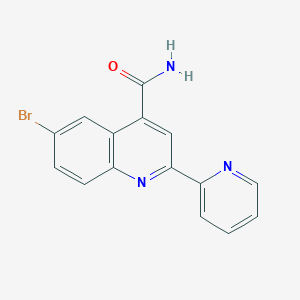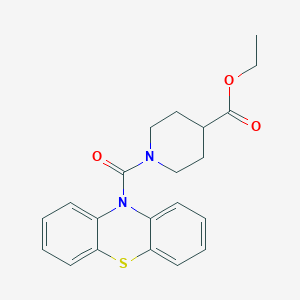
N-(anilinocarbonothioyl)-4-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(anilinocarbonothioyl)-4-chlorobenzamide, also known as ANCCA, is a small molecule inhibitor that has been recently identified as a potential therapeutic target for various types of cancer. ANCCA has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
作用機序
N-(anilinocarbonothioyl)-4-chlorobenzamide inhibits the growth and proliferation of cancer cells by targeting the this compound-p300 complex. The this compound-p300 complex is involved in the regulation of gene expression, and this compound disrupts this complex, leading to the inhibition of cancer cell growth and proliferation. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been found to induce apoptosis in cancer cells, leading to the death of cancer cells. This compound has been found to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
N-(anilinocarbonothioyl)-4-chlorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized in the lab. This compound has been found to have minimal toxicity in normal cells, making it safe for use in lab experiments. However, this compound has some limitations for lab experiments. It has low solubility in water, which makes it difficult to work with. This compound also has a short half-life, which makes it difficult to maintain its concentration in cell culture experiments.
将来の方向性
There are several future directions for research on N-(anilinocarbonothioyl)-4-chlorobenzamide. One direction is to study the efficacy of this compound in combination with other cancer therapies. Another direction is to study the effect of this compound on different types of cancer. This compound has been found to inhibit the growth and proliferation of breast cancer cells, but its effect on other types of cancer is not well understood. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound, which will help in the development of this compound as a potential cancer therapy.
Conclusion:
This compound is a promising candidate for cancer therapy. It inhibits the growth and proliferation of cancer cells by targeting the this compound-p300 complex and inducing apoptosis in cancer cells. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on this compound, which will help in the development of this compound as a potential cancer therapy.
合成法
The synthesis of N-(anilinocarbonothioyl)-4-chlorobenzamide involves the reaction between 4-chlorobenzoic acid and aniline to form 4-chlorobenzamide, which is then reacted with carbon disulfide to form this compound. The reaction is carried out in the presence of a catalyst such as potassium hydroxide or sodium hydroxide.
科学的研究の応用
N-(anilinocarbonothioyl)-4-chlorobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that this compound inhibits the growth and proliferation of cancer cells by targeting the this compound-p300 complex, which is involved in the regulation of gene expression. This compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
4-chloro-N-(phenylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c15-11-8-6-10(7-9-11)13(18)17-14(19)16-12-4-2-1-3-5-12/h1-9H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPVZEUCPPSOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358038 |
Source


|
| Record name | STK045395 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59849-18-2 |
Source


|
| Record name | STK045395 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine](/img/structure/B5794392.png)

![N'-[(3,4-diethoxybenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B5794410.png)
![N-(3-{N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5794418.png)

![4-[(2,3-dimethoxybenzyl)amino]benzenesulfonamide](/img/structure/B5794437.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5794441.png)

![N-(3-chloro-4-methylphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5794449.png)


![1-ethyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5794474.png)
![5-(4-methoxyphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5794476.png)
